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Ethane-1,2-diol;tridecanedioic acid - 28964-24-1

Ethane-1,2-diol;tridecanedioic acid

Catalog Number: EVT-1797616
CAS Number: 28964-24-1
Molecular Formula: C15H30O6
Molecular Weight: 306.39 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of ethane-1,2-diol can be achieved through several methods. One notable approach is the formose reaction, which involves the reaction of formaldehyde with methanol in the presence of a catalyst. Recent studies have demonstrated that using fumed silica (Aerosil) as a catalyst at a pH of 10.6 results in the production of ethane-1,2-diol from formaldehyde and methanol. This method has been characterized by various analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography/mass spectrometry (GC/MS) to confirm the formation of ethylene glycol .

Technical Details

In a typical experimental setup:

  1. A mixture of methanol and aqueous formaldehyde is heated to 60 °C.
  2. A sodium hydroxide solution is added to adjust the pH to 10.6.
  3. The Aerosil catalyst is introduced to initiate the reaction.
  4. Samples are taken at intervals for analysis.

The efficiency of this method was noted to be relatively low, indicating potential areas for optimization .

Molecular Structure Analysis

Structure

Ethane-1,2-diol has the molecular formula C2H6O2C_2H_6O_2, featuring two hydroxyl (-OH) groups attached to adjacent carbon atoms. Its structure can be represented as follows:

HO CH2CH OH CH2OH\text{HO CH}_2-\text{CH OH CH}_2-\text{OH}

Tridecanedioic acid has the molecular formula C13H24O4C_{13}H_{24}O_4, characterized by its long carbon chain with two terminal carboxylic acid groups:

HOOC CH2)11COOH\text{HOOC CH}_2)_{11}-\text{COOH}

Data

Both compounds exhibit distinct physical properties due to their structural differences. Ethane-1,2-diol is a viscous liquid at room temperature, while tridecanedioic acid typically appears as a crystalline solid.

Chemical Reactions Analysis

Reactions

Ethane-1,2-diol participates in various chemical reactions typical for alcohols, including oxidation to form aldehydes or ketones and esterification with acids to produce esters. Tridecanedioic acid can undergo similar reactions due to its carboxylic acid groups.

Technical Details

The esterification reaction between ethane-1,2-diol and tridecanedioic acid can be represented as follows:

C2H6O2+HOOC CH2)11COOHC15H28O4+H2O\text{C}_2\text{H}_6\text{O}_2+\text{HOOC CH}_2)_{11}-\text{COOH}\rightarrow \text{C}_{15}\text{H}_{28}\text{O}_4+\text{H}_2\text{O}

This reaction leads to the formation of polyesters that have applications in materials science.

Mechanism of Action

The mechanism of action for both compounds primarily revolves around their functional groups:

  • Ethane-1,2-diol acts as a nucleophile in reactions due to its hydroxyl groups.
  • Tridecanedioic acid can donate protons from its carboxylic groups, facilitating esterification or polymerization processes.

In polymer synthesis, these compounds can react under heat or catalytic conditions to form long-chain polyesters.

Physical and Chemical Properties Analysis

Physical Properties

  • Ethane-1,2-diol:
    • Appearance: Colorless liquid
    • Boiling Point: 197 °C
    • Density: 1.11 g/cm³
  • Tridecanedioic Acid:
    • Appearance: White crystalline solid
    • Melting Point: Approximately 110 °C
    • Solubility: Soluble in polar solvents like water and alcohols.

Chemical Properties

Both compounds are hygroscopic and exhibit high reactivity due to their functional groups. Ethane-1,2-diol is particularly known for its ability to form hydrogen bonds, enhancing its solubility in water.

Applications

Ethane-1,2-diol is widely used in:

  • Antifreeze formulations
  • Production of polyethylene terephthalate (PET) plastics
  • As a solvent in various chemical processes

Tridecanedioic acid finds applications in:

  • Synthesis of polyamides and polyesters
  • As a building block in surfactants and lubricants

Both compounds play crucial roles in industrial chemistry and material science due to their versatile chemical properties and reactivity profiles .

Synthetic Methodologies and Reaction Pathways

Industrial-Scale Synthesis of Ethane-1,2-diol via Epoxyethane Hydration and OMEGA Process Optimization

The industrial production of ethane-1,2-diol (ethylene glycol, MEG) primarily occurs through the acid-catalyzed hydration of epoxyethane (ethylene oxide) under controlled conditions. This process typically operates at 320-340 K with 0.5% sulfuric acid catalyst under pressure, requiring a 20-fold molar excess of water to minimize the formation of higher homologues (diethylene glycol, triethylene glycol). Under optimal conditions, approximately 90% of epoxyethane converts to the target diol, though by-product formation remains an inherent challenge due to epoxyethane's higher reactivity with diols than water [2] [4].

The Shell OMEGA process represents a significant technological advancement, achieving selectivities exceeding 99.5% through a two-stage reaction pathway. This innovative approach first converts epoxyethane with carbon dioxide to form 1,3-dioxolan-2-one (ethene carbonate) using an organophosphorus catalyst. Subsequent hydrolysis of this intermediate yields ethane-1,2-diol while regenerating CO₂ for recycling. Despite the apparent complexity, this process eliminates purification stages for higher glycols, substantially reducing capital and operational costs. The OMEGA process also demonstrates superior environmental efficiency, reducing water consumption by approximately 80% compared to conventional hydration. Since its first commissioning in South Korea (2008), this technology has become the benchmark for new production facilities, including Shell's integrated complexes in Singapore [2] [4].

Table 1: Comparative Analysis of Ethane-1,2-diol Production Technologies

Process ParameterConventional HydrationOMEGA Process
Reaction StagesSingle-stepTwo-step catalytic
Catalyst SystemSulfuric acid (0.5%)Organophosphorus compound
Temperature Range320-340 K320-350 K
Water Requirement20-fold molar excessMinimal stoichiometric
By-product Formation7-10% higher glycols<0.5%
Capital CostsHigher purification needsReduced by ~30%
Global Production Share~75%~25% (rapidly expanding)

Catalytic Hydrogenation of Dimethyl Oxalate for Ethane-1,2-diol Production: Mechanistic Insights

While epoxyethane hydration dominates industrial production, alternative pathways via dimethyl oxalate hydrogenation present promising routes with reduced energy intensity. This method employs copper-based catalysts (Cu/SiO₂, Cu-Cr) under elevated hydrogen pressures (20-50 bar) at 473-573 K. The reaction proceeds through a stepwise reduction mechanism: dimethyl oxalate first undergoes hydrogenolysis to methyl glycolate, followed by further reduction to yield ethane-1,2-diol. Catalyst design focuses on optimizing metal dispersion and support interactions to enhance selectivity toward the diol while minimizing over-hydrogenation to ethanol or dehydration products. Recent advances demonstrate that bimetallic systems incorporating palladium or silver promoters significantly suppress side reactions, achieving diol selectivities exceeding 95% at near-complete oxalate conversion. This pathway offers particular advantages for integrated biorefineries where biomass-derived syngas can be converted to oxalate precursors via carbonylation pathways, though commercial implementation remains limited compared to petrochemical routes [1].

Biocatalytic Routes for Tridecanedioic Acid Synthesis from Renewable Feedstocks

Tridecanedioic acid (brassylic acid), a C₁₃ dicarboxylic acid with the chemical formula HOOC(CH₂)₁₁COOH, is increasingly produced via sustainable biocatalytic processes using renewable feedstocks. These methods employ specialized yeast strains (Candida tropicalis, Candida cloacae) to metabolize C13-C18 alkanes or fatty acids through ω-oxidation pathways. The process involves controlled fermentation (72-96 hours, 30°C, pH 6.5-7.0) where microbial enzymes sequentially oxidize terminal methyl groups to carboxylic acids, yielding the dicarboxylic acid. Following fermentation, the broth undergoes centrifugation and acid precipitation to recover crude diacid, which is further purified through crystallization from aqueous solutions to achieve >98% purity. Modern strain engineering has enhanced productivity by overexpressing cytochrome P450 monooxygenases and dehydrogenase enzymes, while simultaneously disrupting β-oxidation pathways that degrade the dicarboxylic acid chain. This approach achieves yields of approximately 120-140 g/L with carbon efficiencies exceeding 75%, representing a significant improvement over traditional chemical synthesis routes [5] [7] [9].

Oxidative Ozonolysis of Erucic Acid for Tridecanedioic Acid Production: Yield Optimization Strategies

The conventional chemical synthesis of tridecanedioic acid employs ozonolysis of erucic acid ((Z)-docos-13-enoic acid), a monounsaturated C22 fatty acid predominantly sourced from rapeseed or crambe oil. This three-stage process begins with ozone bubbling through erucic acid dissolved in acetic acid or ethyl acetate at 5-10°C, forming an unstable ozonide intermediate. Subsequent reductive cleavage using catalysts such as zinc dust or hydrogen with palladium yields pelargonic acid (C9 monoacid) and brassylic acid (C13 diacid). Yield optimization focuses on controlling reaction stoichiometry (ozone:substrate ratio 1.05:1), solvent selection (polar aprotic solvents enhance selectivity), and precise temperature control during ozonolysis to prevent peroxide degradation. Recent advances employ in situ generated ozone and continuous flow reactors to improve mass transfer and safety. Through these optimizations, industrial-scale processes achieve isolated yields exceeding 85% with purity suitable for polymer applications. The coproduction of pelargonic acid enhances process economics, as both acids find applications in plasticizers and fragrances [6] [9] [10].

Table 2: Optimization Parameters for Tridecanedioic Acid Synthesis via Ozonolysis

Process VariableStandard ConditionsOptimized ApproachYield Impact
Ozonation Temperature5-10°CMicroreactor (-5 to 0°C)+12% diacid purity
Reduction MethodZinc/acetic acidCatalytic hydrogenationEliminates metal waste
Solvent SystemAcetic acidEthyl acetate/water biphasicEasier separation
Erucic Acid PurityTechnical grade (70-80%)>90% methyl ester+15% overall yield
Ozone DeliveryBatch bubblingMembrane dispersion reactor30% faster reaction
By-product ValorizationPelargonic acid sold separatelyIntegrated conversion to esters+20% process economics

Copolymerization Techniques for Ethane-1,2-diol and Tridecanedioic Acid-Based Polyesters

The copolymerization of ethane-1,2-diol and tridecanedioic acid produces aliphatic polyesters characterized by enhanced flexibility and hydrophobicity compared to shorter-chain diacid counterparts. Industrial synthesis employs melt polycondensation under inert atmosphere (nitrogen) with titanium(IV) butoxide or zinc acetate catalysts (0.05-0.2 wt%). The reaction proceeds through a two-stage mechanism: initial esterification at 180-220°C to form oligomers with water elimination, followed by polycondensation at 240-260°C under reduced pressure (<1 mmHg) to build molecular weight. The extended methylene sequence (C13) in tridecanedioic acid provides exceptional chain mobility, resulting in polyesters with low glass transition temperatures (Tg ≈ -40°C) and high elongation at break (>300%). These properties make the copolymers suitable for hot-melt adhesives, low-temperature plasticizers, and biodegradable packaging materials [3] [9].

Advanced processing techniques include solid-state polymerization (SSP) of prepolymers below their melting point (180-200°C), which enables higher molecular weight development without thermal degradation. Additionally, reactive extrusion in twin-screw extruders integrates polymerization and processing, particularly for nylon-1313 production where the diacid is copolymerized with diamines. The resulting engineering plastic exhibits low moisture absorption (≈1.2% vs. 2.5% for nylon-6,6), retained mechanical properties in humid environments, and excellent abrasion resistance, making it suitable for automotive and electrical components under variable climatic conditions [6] [9].

Table 3: Copolymerization Techniques for Ethane-1,2-diol/Tridecanedioic Acid Polyesters

Polymerization MethodReaction ConditionsCatalyst SystemResulting Polymer PropertiesPrimary Applications
Melt Polycondensation240-260°C, <1 mmHg, 4-6 hoursTi(OBu)₄ (0.1 wt%)Mw 40-60 kDa, PDI 2.0-2.5Hot-melt adhesives
Solid-State Post-Condensation180-200°C, N₂ flow, 10-15 hoursSb₂O₃ (0.05 wt%)Mw 80-100 kDa, PDI 1.8-2.0High-strength fibers
Reactive Extrusion220-280°C, residence time 5-15 minutesSnOct₂ (0.2 wt%)Mw 30-50 kDa, narrow PDIBiodegradable packaging films
Solution Polycondensation150°C, dipolar aprotic solventsZn(OAc)₂ (0.15 wt%)Mw 20-40 kDa, controlled end groupsFunctional oligomers

Properties

CAS Number

28964-24-1

Product Name

Ethane-1,2-diol;tridecanedioic acid

IUPAC Name

ethane-1,2-diol;tridecanedioic acid

Molecular Formula

C15H30O6

Molecular Weight

306.39 g/mol

InChI

InChI=1S/C13H24O4.C2H6O2/c14-12(15)10-8-6-4-2-1-3-5-7-9-11-13(16)17;3-1-2-4/h1-11H2,(H,14,15)(H,16,17);3-4H,1-2H2

InChI Key

OYSADVQSKKIDTF-UHFFFAOYSA-N

SMILES

C(CCCCCC(=O)O)CCCCCC(=O)O.C(CO)O

Canonical SMILES

C(CCCCCC(=O)O)CCCCCC(=O)O.C(CO)O

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